1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The compound contains several functional groups, including a bromophenyl group, a thiazolotriazole group, a piperazine group, and a ketone group. Thiazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activities
Research on the synthesis of 1,2,4-triazole derivatives has shown that these compounds exhibit antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial efficacy. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Biological Activities
Another study explored the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, revealing significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, some compounds showed potent inhibition of LPS-stimulated NO generation, along with strong cytotoxicity against various cancer cell lines, suggesting their multipotent biological activities (Abdel‐Aziz et al., 2011).
Anticancer Potential
1,2,4-Triazine derivatives bearing piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Some derivatives showed promising antiproliferative effects compared to cisplatin, a well-known anticancer drug. This highlights the potential of these compounds in cancer treatment research (Yurttaş et al., 2014).
Electrochemical Synthesis
Research on electrochemical synthesis methods for 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone and its derivatives has demonstrated the feasibility of developing new phenylpiperazine derivatives through environmentally friendly and efficient processes. This area of study contributes to the green chemistry field, offering sustainable approaches to synthesizing bioactive compounds (Amani & Nematollahi, 2012).
Future Directions
The future research directions could involve studying the biological activity of this compound, given the promising properties of similar compounds. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Therefore, this compound could be studied in similar contexts.
Properties
IUPAC Name |
1-[4-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2S/c1-11-20-18-24(21-11)17(26)16(27-18)15(13-4-3-5-14(19)10-13)23-8-6-22(7-9-23)12(2)25/h3-5,10,15,26H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUATZDRESXYGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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